Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
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Overview
Description
Ethyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate typically involves multiple steps. One common approach starts with the preparation of intermediate compounds through a series of reactions, including nitration, reduction, and cyclization. For instance, the synthesis may begin with the nitration of a fluorophenyl compound, followed by reduction to form an amine. Subsequent steps involve cyclization and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Acidic or basic conditions, often at elevated temperatures.
Reduction: Anhydrous conditions to prevent side reactions.
Substitution: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-fluorophenyl)acetate: A simpler analog with similar functional groups but lacking the tricyclic structure.
4-Fluoroethylphenidate: Another compound with a fluorophenyl group, used for different applications.
Uniqueness
Ethyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate stands out due to its complex tricyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H15FN2O5 |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C20H15FN2O5/c1-2-27-16(24)11-22-17-14-5-3-4-6-15(14)28-18(17)19(25)23(20(22)26)13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3 |
InChI Key |
HFLMFVHCOROYHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
Origin of Product |
United States |
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